
H-Dmt-Aba-Gly-NH-CH2-Bid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Aba-Gly-NH-CH2-Bid is a synthetic opioid peptidomimetic compound. It is based on the scaffold of 2’,6’-dimethyl-L-tyrosine (Dmt) and incorporates the amino acids Aba (aminobutyric acid) and Gly (glycine), with a benzimidazole (Bid) group at the C-terminus. This compound has been developed as a unique mu-opioid receptor ligand, exhibiting mixed micro/delta or delta opioid receptor activities with micro agonism .
Preparation Methods
The synthesis of H-Dmt-Aba-Gly-NH-CH2-Bid involves several steps:
Starting Materials: The synthesis begins with 2’,6’-dimethyl-L-tyrosine (Dmt), aminobutyric acid (Aba), glycine (Gly), and benzimidazole (Bid).
Peptide Coupling: The amino acids are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The coupling reagents typically include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
C-Terminal Modification: The C-terminus is modified by attaching the benzimidazole group through an amide bond formation.
Chemical Reactions Analysis
H-Dmt-Aba-Gly-NH-CH2-Bid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzimidazole group, potentially altering its binding affinity and activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
H-Dmt-Aba-Gly-NH-CH2-Bid has several scientific research applications:
Chemistry: It serves as a template for developing new opioid agonists with improved selectivity and potency.
Biology: The compound is used to study the interactions between opioid receptors and ligands, providing insights into receptor binding and activation mechanisms.
Medicine: this compound has potential therapeutic applications in pain management due to its mu-opioid receptor agonism.
Mechanism of Action
H-Dmt-Aba-Gly-NH-CH2-Bid exerts its effects by binding to mu-opioid receptors (MOR) in the central nervous system. The binding of the compound to MOR leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound exhibits high affinity and selectivity for MOR, making it a potent agonist. The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels, leading to decreased neuronal excitability and pain perception .
Comparison with Similar Compounds
H-Dmt-Aba-Gly-NH-CH2-Bid can be compared with other similar compounds, such as:
H-Dmt-Tic-Gly-NH-CH2-Ph: This compound also exhibits mixed micro/delta opioid receptor activities but with different binding affinities and selectivity.
H-Dmt-Tic-Gly-NH-Ph: Similar to this compound, this compound has mixed micro/delta opioid receptor activities but differs in its C-terminal modification.
H-Dmt-Tic-NH-CH2-Bid: This compound has a similar structure but with a different amino acid sequence, leading to variations in receptor binding and activity.
This compound stands out due to its unique combination of amino acids and the benzimidazole group, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C29H31N5O3 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(4S)-2-(1H-benzimidazol-2-ylmethyl)-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-3-(4-hydroxy-2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C29H31N5O3/c1-17-11-21(35)12-18(2)22(17)14-23(30)28(36)33-26-13-19-7-3-4-8-20(19)15-34(29(26)37)16-27-31-24-9-5-6-10-25(24)32-27/h3-12,23,26,35H,13-16,30H2,1-2H3,(H,31,32)(H,33,36)/t23-,26-/m0/s1 |
InChI Key |
KNVMNIVKKSUNLC-OZXSUGGESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CC4=NC5=CC=CC=C5N4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC2CC3=CC=CC=C3CN(C2=O)CC4=NC5=CC=CC=C5N4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)
![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)
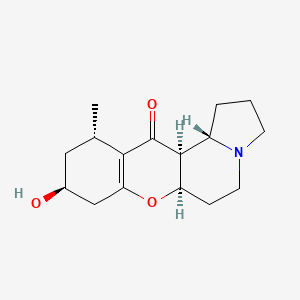
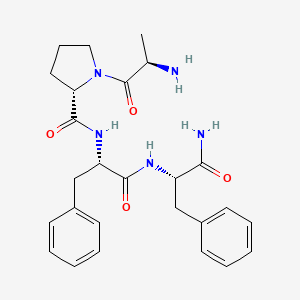
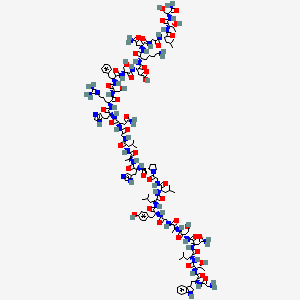
![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)
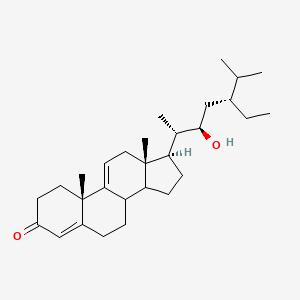
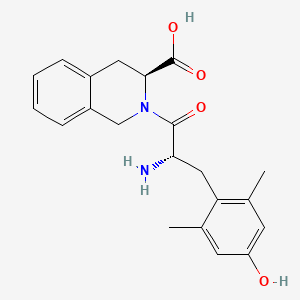
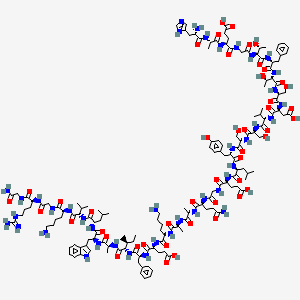
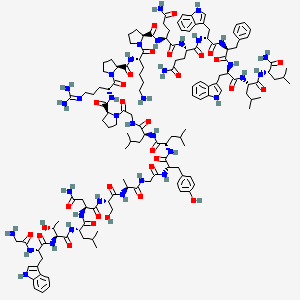
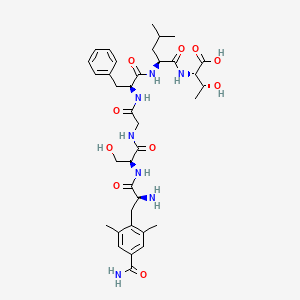

![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
